
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is an organic compound that features both borate and carbazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL typically involves a series of substitution reactions. One common method includes the Miyaura borylation reaction, where a halogenated carbazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL undergoes various chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Potential use as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential as an enzyme inhibitor or ligand in drug design.
Mécanisme D'action
The mechanism of action of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety can interact with aromatic systems through π-π stacking interactions, contributing to its functionality in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is unique due to its combination of borate and carbazole groups, which impart distinct chemical reactivity and potential applications. The presence of the carbazole moiety enhances its electronic properties, making it suitable for use in optoelectronic devices.
Propriétés
Numéro CAS |
809287-17-0 |
|---|---|
Formule moléculaire |
C15H14BNO3 |
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
6-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazol-2-ol |
InChI |
InChI=1S/C15H14BNO3/c1-17-14-5-2-10(16-19-6-7-20-16)8-13(14)12-4-3-11(18)9-15(12)17/h2-5,8-9,18H,6-7H2,1H3 |
Clé InChI |
WJMVWNZDGQSCSO-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


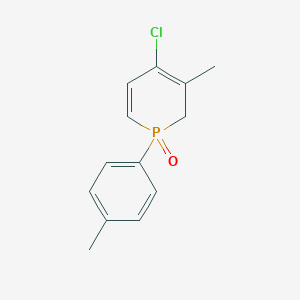
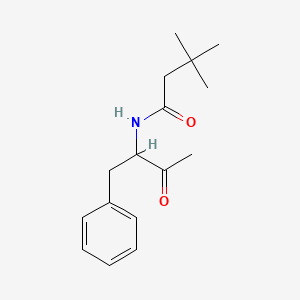
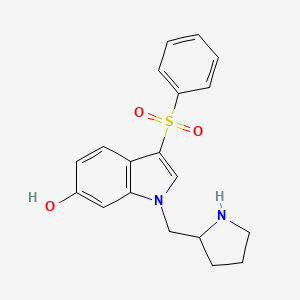
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
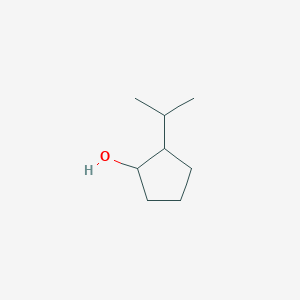

![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
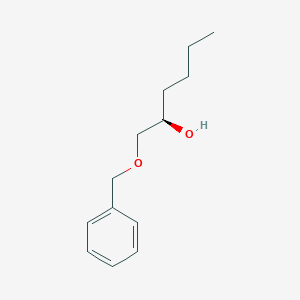
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
